Home > Products > Screening Compounds P74474 > Glucoevatromonoside
Glucoevatromonoside -

Glucoevatromonoside

Catalog Number: EVT-1586958
CAS Number:
Molecular Formula: C35H54O12
Molecular Weight: 666.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glucoevatromonoside is a natural product found in Corchorus olitorius, Digitalis lanata, and Digitalis cariensis with data available.
Source and Classification

Glucoevatromonoside is classified under the broader category of cardiac glycosides, which are natural compounds traditionally used in treating heart conditions. The specific source for glucoevatromonoside includes the chemical degradation of digitoxin, another cardiac glycoside. The compound's isolation from plant sources highlights its natural origin and potential for biopharmaceutical applications .

Synthesis Analysis

Methods

The synthesis of glucoevatromonoside can be achieved through two primary methods:

Technical Details

Both methods require careful control of reaction conditions to optimize yields and purity. The structural characterization of the synthesized products has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy .

Molecular Structure Analysis

Glucoevatromonoside possesses a complex molecular structure characteristic of cardenolides. Its structure includes multiple hydroxyl groups and a sugar moiety, contributing to its biological activity. Detailed structural data can be obtained through spectroscopic methods such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, which help identify functional groups and confirm molecular identity .

Chemical Reactions Analysis

Glucoevatromonoside undergoes various chemical reactions typical of cardenolides, primarily involving glycosylation and hydrolysis reactions that can modify its pharmacological properties. The compound's interactions with biological systems often involve binding to the sodium-potassium ATPase enzyme, leading to alterations in cellular ion concentrations and subsequent physiological effects .

Mechanism of Action

The primary mechanism of action for glucoevatromonoside involves its inhibition of the sodium-potassium ATPase pump. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes calcium influx via sodium-calcium exchange mechanisms. The resultant elevation in intracellular calcium can trigger apoptotic pathways in certain cancer cells, making glucoevatromonoside a candidate for cancer therapy .

Physical and Chemical Properties Analysis

Glucoevatromonoside exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility characteristics are crucial for its bioavailability and therapeutic efficacy.
  • Stability: Stability under various pH conditions influences its application in pharmaceutical formulations.
  • Spectroscopic Properties: Characterization through FTIR and UV-Vis spectroscopy provides insights into its functional groups and electronic transitions .
Applications

Glucoevatromonoside has potential applications in several scientific domains:

  • Oncology: Due to its cytotoxic effects on specific cancer cell lines, it is being studied for its potential use in cancer therapies.
  • Pharmacology: Its role as a cardiac glycoside positions it within studies aimed at treating heart conditions, although its primary focus has shifted towards oncology due to emerging evidence of anti-cancer properties .
Introduction to Glucoevatromonoside as a Repurposed Therapeutic Agent

Historical Context of Cardiac Glycosides in Pharmacological Research

Cardiac glycosides (CGs) represent a class of naturally derived steroid compounds that have been utilized in traditional medicine for centuries, primarily for managing cardiovascular conditions like congestive heart failure and arrhythmias. These compounds are characterized by their signature structural elements: a steroid nucleus, a lactone ring (unsaturated butyrolactone in cardenolides or dienolide in bufadienolides), and variable sugar moieties (e.g., glucose, digitoxose) attached at the β-3 position [10]. Historically, plants from the Digitalis genus, particularly Digitalis purpurea (purple foxglove) and Digitalis lanata (woolly foxglove), served as the primary sources for clinically pivotal cardenolides such as digoxin and digitoxin [1] [6]. These compounds exert their cardiotonic effects through potent inhibition of the Na⁺/K⁺-ATPase (NKA) pump, leading to increased intracellular sodium and calcium concentrations, which enhance myocardial contractility [6] [10].

The 20th century witnessed a paradigm shift as researchers uncovered CGs' potential beyond cardiovascular therapeutics. Epidemiological studies revealed an unexpected correlation: patients receiving digitalis therapy exhibited lower incidences of certain cancers [1] [3]. This observation spurred extensive preclinical investigations, revealing that CGs modulate diverse signaling pathways involved in oncogenesis, proliferation, and cell death. Key mechanisms identified include:

  • Inhibition of nuclear factor kappa B (NF-κB), a transcription factor central to inflammation and cancer progression [3] [9]
  • Modulation of the NKA signalosome complex, triggering downstream cascades like Src/Ras/ERK and PI3K/Akt, influencing cell survival and proliferation [9]
  • Induction of immunogenic cell death (ICD), promoting antitumor immune responses [9]

This pharmacological repositioning established CGs as promising scaffolds for anticancer drug discovery, setting the stage for exploring less-studied glycosides like glucoevatromonoside [1] [4].

Table 1: Key Cardiac Glycosides in Pharmacological Research and Their Natural Sources

Compound NameClassificationPrimary Natural SourceTraditional/Repurposed Use
DigoxinCardenolideDigitalis lanata/purpureaHeart failure, Atrial fibrillation, Anticancer
DigitoxinCardenolideDigitalis purpureaHeart failure, Anticancer
OuabainCardenolideStrophanthus gratusHeart failure, Antiviral research
OleandrinCardenolideNerium oleanderAnticancer research
GlucoevatromonosideCardenolideDigitalis lanata, D. marianaAnticancer, Antiviral research
BufalinBufadienolideBufo bufo (Toad venom)Anticancer research

Emergence of Glucoevatromonoside in Oncological and Antiviral Research

Glucoevatromonoside (GEV) has emerged as a standout candidate among cardiac glycosides due to its potent and selective bioactivity against cancers and viruses, often at nanomolar concentrations. Isolated predominantly from specific cultivars of Digitalis lanata and identified in Digitalis mariana ssp. heywoodii, GEV shares the core cardenolide structure but exhibits distinct pharmacological properties compared to classical CGs like digoxin [1] [2] [4].

Anticancer Mechanisms and Selectivity

GEV demonstrates remarkable cytotoxicity against diverse cancer cell lines while showing reduced toxicity toward non-cancerous cells (e.g., lung fibroblasts MRC-5 and peripheral blood mononuclear cells (PBMCs)), highlighting its therapeutic selectivity [1] [4] [5]. Its anticancer profile is characterized by several key features:

  • Cancer-Type-Specific Cell Death Induction: In A549 non-small cell lung adenocarcinoma cells, GEV induces caspase-independent, non-canonical cell death. This process involves severe morphological alterations, G2/M cell cycle arrest, and downregulation of cyclin B1 and p53, without significant involvement of autophagy, calpain, cathepsin, parthanatos, or necroptosis pathways [1] [4] [5]. Conversely, in U937 acute myeloid leukemia cells, GEV triggers classical caspase-dependent apoptosis, demonstrating cell-context-dependent mechanisms [1] [4].
  • High-Affinity NKA Binding: Computational docking studies confirm GEV binds with high affinity to the α-subunit of NKA. This binding initiates complex signal transduction cascades beyond simple ion transport inhibition, contributing to its cytotoxic effects [4] [5].
  • 3D and In Vivo Efficacy: GEV's potency extends to clinically relevant models. It effectively inhibits colony formation in clonogenic assays and disrupts the growth of A549 spheroids (3D cell culture). Notably, efficacy was validated in vivo using zebrafish xenograft models, where GEV treatment significantly reduced tumor burden [1] [4] [5].

Table 2: Anticancer Profile of Glucoevatromonoside (GEV) Across Model Systems

Cancer ModelCell Type/ModelKey FindingsProposed Primary MechanismIC₅₀/Effective Concentration
Non-Small Cell Lung CancerA549 (adenocarcinoma)Caspase-independent death, G2/M arrest, ↓cyclin B1/p53, Spheroid growth inhibitionNon-canonical cell deathLow nanomolar range [1]
Acute Myeloid LeukemiaU937Caspase-dependent apoptosis, DNA fragmentationClassical intrinsic apoptosisLow nanomolar range [1]
Colon AdenocarcinomaHT-29Significant reduction in cell viabilityUndefined (NKA inhibition likely)Comparable to A549 [4]
NeuroblastomaSK-N-AS, SH-SY5YCytostatic and cytotoxic effectsUndefined (NKA inhibition likely)Tested, specific IC₅₀ not provided [4]
In Vivo Solid TumorZebrafish A549 XenograftSignificant reduction in tumor burdenTumor cell-specific cytotoxicityEffective at tested doses [1]

Antiviral Activity and Mechanisms

GEV's repositioning extends significantly into antiviral therapy, with compelling activity against enveloped viruses:

  • Herpes Simplex Virus (HSV) Inhibition: Among 65 cardenolides screened, GEV emerged as the most potent inhibitor of HSV-1 and HSV-2 replication, including acyclovir-resistant strains. It operates at nanomolar concentrations (EC₅₀ significantly lower than cytotoxic concentration), acting through multiple mechanisms [2] [6]:
  • Inhibition of viral protein synthesis: Disrupts production of essential viral proteins.
  • Blockade of viral particle release: Impairs egress of mature virions from infected cells.
  • Reduction of cell-to-cell viral dispersion: Limits cell-to-cell spread.
  • Modulation of host cell electrochemical gradients: Primarily via NKA inhibition, creating an unfavorable environment for viral replication.
  • Host-Directed Antiviral Action: Unlike many direct-acting antivirals, GEV primarily targets host factors (notably NKA)), potentially reducing the risk of viral resistance. This mechanism is particularly relevant for HSV but suggests broader applicability against other viruses exploiting similar host pathways [2] [6] [8].
  • Agricultural Optimization for Supply: The limited natural abundance of GEV has driven research into optimizing its production. Cultivating Digitalis mariana ssp. heywoodii under blue photoconverting nets significantly increases GEV yield (by ~45%) compared to full sunlight or other colored nets. This enhancement correlates with increased plant biomass and elevated levels of photosynthetic pigments and proteins, indicating light quality's crucial role in stimulating cardenolide biosynthesis [2].

The convergence of GEV's potent, selective anticancer activity across diverse models and its unique mechanism of antiviral action positions it as a compelling candidate for further development as a repurposed therapeutic agent in oncology and virology. Future research focuses on elucidating detailed signaling mechanisms, exploring synergies with existing therapies, and improving biotechnological production methods [1] [2] [4].

Compounds Mentioned: Glucoevatromonoside, Digoxin, Digitoxin, Ouabain, Oleandrin, Bufalin, Calactin, Calotropin, Convallatoxin, Coroglucigenin, Daigremontianin, Oleandrin, Periplocin, Proscillaridine A, Scillarenin, Uzarin, Uzarigenin.

Properties

Product Name

Glucoevatromonoside

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C35H54O12

Molecular Weight

666.8 g/mol

InChI

InChI=1S/C35H54O12/c1-17-31(47-32-30(41)29(40)28(39)25(15-36)46-32)24(37)14-27(44-17)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33+,34-,35+/m1/s1

InChI Key

BKLVUVLBSZAKIF-DQEYRRRMSA-N

Synonyms

glucoevatromonoside

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.